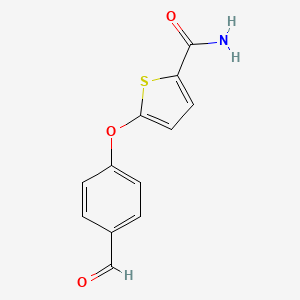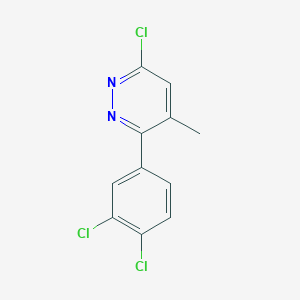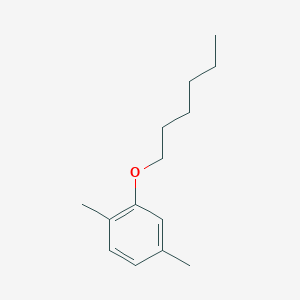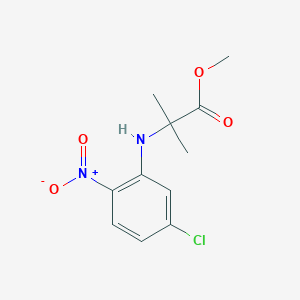
(1-Cyclopropylvinyl)dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Cyclopropylvinyl)dimethylamine is an organic compound characterized by a cyclopropyl group attached to a vinyl group, which is further bonded to a dimethylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropylvinyl)dimethylamine typically involves the reaction of cyclopropyl derivatives with vinyl and dimethylamine groups. . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. Catalysts and advanced reaction setups are employed to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Cyclopropylvinyl)dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
(1-Cyclopropylvinyl)dimethylamine has several applications in scientific research:
Mécanisme D'action
The mechanism by which (1-Cyclopropylvinyl)dimethylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropyl group imposes conformational rigidity, which can enhance binding affinity and specificity to target molecules. The vinyl and dimethylamine groups contribute to the compound’s reactivity and ability to participate in various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylamine: Similar in structure but lacks the vinyl group, making it less versatile in certain reactions.
Vinylamine: Contains the vinyl group but lacks the cyclopropyl group, resulting in different reactivity and applications.
Dimethylamine: A simpler amine without the cyclopropyl and vinyl groups, used in a wide range of industrial applications.
Uniqueness
(1-Cyclopropylvinyl)dimethylamine is unique due to the combination of the cyclopropyl, vinyl, and dimethylamine groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and makes it a valuable compound in both research and industry .
Propriétés
Formule moléculaire |
C7H13N |
|---|---|
Poids moléculaire |
111.18 g/mol |
Nom IUPAC |
1-cyclopropyl-N,N-dimethylethenamine |
InChI |
InChI=1S/C7H13N/c1-6(8(2)3)7-4-5-7/h7H,1,4-5H2,2-3H3 |
Clé InChI |
CHMADQYXPVJRMJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=C)C1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


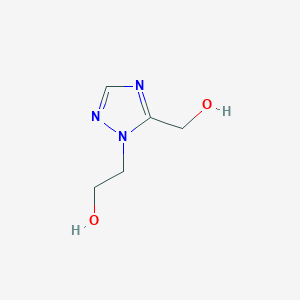
![4-Piperidin-4-yl-4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B8396918.png)

![3-[3-(Phenylmethyl)-isoxazol-5-yl]pyridine](/img/structure/B8396920.png)
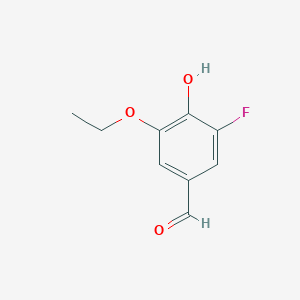
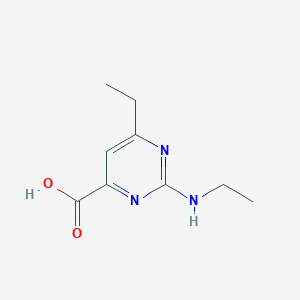
![1-Benzo[b]thiophen-2-yl-but-3-yn-2-ol](/img/structure/B8396964.png)
